1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine
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Overview
Description
1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the methanone moiety. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzenes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the ketone would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dimethoxybenzoyl)-3-(4-methoxybenzenesulfonyl)azetidine can be compared with other azetidine-containing compounds, such as azetidine-2-carboxylic acid or azetidinone derivatives.
- Compounds with similar functional groups, such as methoxybenzenes or sulfonyl-containing molecules, can also be considered.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the azetidine ring, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-24-13-7-9-14(10-8-13)27(22,23)15-11-20(12-15)19(21)16-5-4-6-17(25-2)18(16)26-3/h4-10,15H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLGCNRIOJNDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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